molecular formula C11H6F3NO2 B1356098 8-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 31588-79-1

8-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1356098
CAS No.: 31588-79-1
M. Wt: 241.17 g/mol
InChI Key: SFGJRDPCPWCNMJ-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Molecular Structure and Identification

IUPAC Nomenclature and Structural Representation

The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 8-(trifluoromethyl)quinoline-3-carboxylic acid. This nomenclature clearly defines the structural arrangement, indicating the quinoline backbone with a trifluoromethyl substituent located at the 8-position and a carboxylic acid functional group positioned at the 3-position. The molecular architecture consists of a bicyclic aromatic system where the quinoline ring serves as the core structure, providing the fundamental framework for the compound's chemical behavior. The trifluoromethyl group, represented as -CF₃, is directly attached to the benzene portion of the quinoline ring at the 8-position, creating a significant electron-withdrawing effect that influences the overall electronic distribution throughout the molecule.

The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System format as C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O. This notation provides a comprehensive linear description of the molecular connectivity, enabling precise identification and computational analysis. The quinoline framework maintains its characteristic nitrogen-containing heterocyclic structure, with the nitrogen atom positioned at the 1-position of the ring system, contributing to the compound's basicity and coordination properties.

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJRDPCPWCNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562886
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31588-79-1
Record name 8-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The antibacterial potency and pharmacokinetic properties of quinoline-3-carboxylic acids are highly dependent on substituents at the 6-, 7-, and 8-positions. Key analogs include:

Compound Substituents (Position) Key Properties/Effects References
8-Chloroquinoline-3-carboxylic acid -Cl (8) Moderate activity; serves as an intermediate for synthesizing methoxy derivatives via nucleophilic substitution .
8-Methoxyquinoline-3-carboxylic acid -OCH₃ (8) Reduced electron-withdrawing effect compared to -CF₃; lower antibacterial activity due to decreased membrane penetration .
7,8-Difluoroquinoline-3-carboxylic acid -F (7,8) Enhanced Gram-negative activity; fluorine atoms improve DNA gyrase binding but reduce solubility .
8-Fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid -F (8), -CF₃ (2) Dual electron-withdrawing groups increase acidity (pKa ~3.1) and metabolic stability but may cause toxicity .
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid -OH (4), -CF₃ (8) Chelating ability via -OH group improves metal-binding properties; potential for antifungal applications .

Key Observations :

  • The -CF₃ group at position 8 confers superior lipophilicity and resistance to enzymatic degradation compared to -Cl or -OCH₃ .
  • Dual substitution (e.g., -CF₃ at 8 and -F at 6 or 7) synergistically enhances antibacterial potency but may compromise solubility .
Antibacterial Spectrum:
  • 8-(Trifluoromethyl)quinoline-3-carboxylic acid: Exhibits broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, P.
  • 1-Ethyl-6-fluoro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid: The addition of a piperazinyl group at position 7 significantly expands Gram-positive activity (e.g., S. aureus) by improving topoisomerase IV inhibition .
  • 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid: Bromine at position 8 increases steric bulk, reducing activity against Enterobacteriaceae but enhancing antifungal effects .
Antifungal and Chelation Properties:
  • 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid demonstrates metal ion chelation (e.g., Fe³⁺, Al³⁺), making it a candidate for treating neurodegenerative disorders linked to metal dysregulation .

Challenges :

  • Trifluoromethylation at position 8 often requires harsh conditions (e.g., high-temperature catalysis), leading to moderate yields .
  • Ester derivatives (e.g., ethyl esters) are typically synthesized to improve solubility for intermediate purification .

Structure-Activity Relationships (SAR)

  • Position 8 : -CF₃ > -Cl > -OCH₃ in terms of antibacterial potency and metabolic stability .
  • Position 7 : Piperazinyl or azepanyl groups enhance Gram-positive activity by facilitating target enzyme interactions .
  • Position 4 : Hydroxyl (-OH) substitution introduces chelation properties but may reduce oral bioavailability due to increased polarity .

Biological Activity

8-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group at the C-8 position of the quinoline ring significantly enhances its pharmacological properties, particularly in antimicrobial and antitubercular activities. This article delves into the biological activity of this compound, supported by various studies, data tables, and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H6F3NO2\text{C}_{11}\text{H}_{6}\text{F}_{3}\text{N}\text{O}_{2}

This structure features a quinoline ring with a carboxylic acid functional group and a trifluoromethyl substituent, which contributes to its unique properties.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
  • Antitubercular Activity : The compound has shown potential in inhibiting Mycobacterium tuberculosis.
  • Antioxidant Properties : It exhibits radical scavenging abilities, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that the trifluoromethyl group enhances the antimicrobial efficacy of quinoline derivatives. A study synthesized various derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Notably, compounds with the trifluoromethyl group demonstrated superior antibacterial properties compared to their non-fluorinated counterparts.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5bStaphylococcus aureus12.5 µg/mL
5eEscherichia coli25 µg/mL
5hMycobacterium tuberculosis6.25 µg/mL
5jStreptococcus pyogenes50 µg/mL

Antitubercular Activity

The compound has been evaluated for its antitubercular effects, with significant findings reported in recent studies. The presence of the trifluoromethyl group was found to enhance binding affinity to the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

Case Study: Docking Studies

Docking simulations revealed that derivatives of this compound bind effectively to the active site of InhA, indicating potential as new antitubercular agents. The binding affinities were significantly higher than those of traditional antitubercular drugs.

Antioxidant Properties

The antioxidant capabilities of this compound were assessed through various assays measuring its ability to scavenge free radicals. Results indicated that it effectively neutralizes hydrogen peroxide (H2O2) and hydroxyl radicals, showcasing its potential as a protective agent against oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundRadical TypeScavenging Activity (%)
Ascorbic AcidH2O285
This compoundH2O278
This compoundHydroxyl Radical72

Q & A

Q. What are the standard synthetic routes for 8-(Trifluoromethyl)quinoline-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A key route starts with the reduction of an 8-nitro-1,4-dihydroquinoline precursor, followed by thiolation with 3-mercaptopropionic acid and PPA-catalyzed thermal lactamization to form the tricyclic scaffold . Intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) are characterized via HPLC (retention time: 1.26–1.70 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 366 [M+H]⁺) . X-ray crystallography confirms intermolecular hydrogen bonding in carboxylate dimers (e.g., O–H⋯O interactions with dihedral angles of 6.8°) .

Q. Which analytical techniques are critical for confirming purity and structural integrity?

  • Methodological Answer :
  • HPLC/LCMS : Used to verify retention times and molecular ion peaks (e.g., m/z 771 [M+H]⁺ for derivatives) .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns and confirms carboxyl group geometry .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, F, N percentages within ±0.5% of theoretical values) .

Q. What are the common impurities in synthesis, and how are they mitigated?

  • Methodological Answer :
  • Byproducts : Nitro-group reduction intermediates or incomplete lactamization products. Mitigation includes optimizing reaction time (e.g., 1.5–2 hours for diazotization) and using scavengers like cupric chloride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from toluene .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 8-position influence bioactivity and pharmacokinetics?

  • Methodological Answer :
  • Bioactivity : The electron-withdrawing CF₃ group enhances membrane permeability and target binding. For example, 1-ethyl-6-fluoro-8-CF₃ derivatives show 4–8× higher antibacterial activity (MIC: 0.5 µg/mL) against S. aureus compared to non-CF₃ analogs .
  • Metabolic Stability : CF₃ reduces oxidative metabolism in hepatic microsomes (t₁/₂ > 120 mins vs. <30 mins for CH₃ analogs) due to decreased CYP450 affinity .

Q. How can structural modifications resolve contradictions in bioactivity data?

  • Methodological Answer :
  • Systematic SAR Studies : Compare 6,7- vs. 7,8-disubstituted derivatives. For instance, 7-piperazinyl-8-CF₃ analogs exhibit broader-spectrum activity (Gram-positive and negative) than 6-fluoro-7-CF₃ variants .
  • In Silico Modeling : Docking studies (e.g., using DNA gyrase B) rationalize potency differences by assessing hydrogen-bonding and hydrophobic interactions .

Q. What is the role of the carboxylic acid group in metal chelation and pharmacological activity?

  • Methodological Answer :
  • Metal Chelation : The COOH group coordinates divalent cations (e.g., Mg²⁺ in DNA gyrase), critical for antibacterial action. Crystal structures show O–H⋯O dimerization, which stabilizes the active conformation .
  • Derivatization : Esterification (e.g., ethyl ester prodrugs) improves oral bioavailability but requires enzymatic hydrolysis for activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-(Trifluoromethyl)quinoline-3-carboxylic acid

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